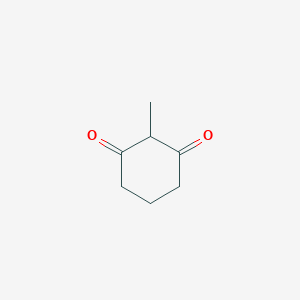

2-Methylcyclohexane-1,3-dione

Descripción general

Descripción

La 2-Metil-1,3-Ciclohexanodiona es un compuesto orgánico con la fórmula molecular C7H10O2. Es un líquido incoloro conocido por sus aplicaciones en varios procesos químicos. Este compuesto se caracteriza por sus grupos funcionales metil y ciclohexano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 2-Metil-1,3-Ciclohexanodiona puede sintetizarse mediante varios métodos. Un método común implica el uso de 1,3-ciclohexanodiona, paraformaldehído y dimetilamina como materias primas. El proceso incluye una reacción de Mannich seguida de hidrogenación catalítica para obtener el compuesto con una pureza del 99,2% . Otro método implica la ciclización del 5-oxoheptanoato de etilo o del 5-oxoheptanoato de metilo con etóxido de sodio o metóxido de sodio .

Métodos de Producción Industrial: En entornos industriales, la preparación de la 2-Metil-1,3-Ciclohexanodiona a menudo implica el uso de resorcinol, hidróxido de sodio y un catalizador de níquel. La hidrogenación se lleva a cabo a alta presión y temperatura, seguida de metilación usando yoduro de metilo .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Metil-1,3-Ciclohexanodiona experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las dicetonas correspondientes.

Reducción: Puede reducirse para formar derivados del ciclohexanol.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente con halógenos y grupos alquilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Productos Principales Formados:

Oxidación: Formación de dicetonas.

Reducción: Formación de derivados del ciclohexanol.

Sustitución: Formación de derivados halogenados o alquilados de la ciclohexanodiona.

4. Aplicaciones en Investigación Científica

La 2-Metil-1,3-Ciclohexanodiona tiene varias aplicaciones en la investigación científica:

Biología: Se estudia el compuesto por sus posibles actividades biológicas e interacciones con las enzimas.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas.

Industria: Se utiliza en la producción de herbicidas y otros agroquímicos.

Aplicaciones Científicas De Investigación

2-Methyl-1,3-Cyclohexanedione has several applications in scientific research:

Chemistry: It is used as a starting material in the synthesis of various organic compounds, including acorone.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of herbicides and other agrochemicals.

Mecanismo De Acción

El mecanismo de acción de la 2-Metil-1,3-Ciclohexanodiona implica su capacidad para formar iones enolato. Estos iones enolato pueden participar en varias reacciones de adición nucleofílica, como la reacción de Michael y la condensación aldólica. Los objetivos moleculares del compuesto incluyen compuestos carbonílicos electrofílicos, con los que reacciona para formar nuevos enlaces carbono-carbono .

Compuestos Similares:

1,3-Ciclohexanodiona: Similar en estructura pero carece del grupo metilo.

5,5-Dimetil-1,3-Ciclohexanodiona: Contiene dos grupos metilo en lugar de uno.

2-Metil-1,3-Ciclopentanodiona: Estructura similar pero con un anillo de cinco miembros en lugar de un anillo de seis miembros.

Singularidad: La 2-Metil-1,3-Ciclohexanodiona es singular debido a su reactividad y estabilidad específicas, que se ven influenciadas por la presencia del grupo metilo. Esto la convierte en un intermedio valioso en la síntesis orgánica y las aplicaciones industriales .

Comparación Con Compuestos Similares

1,3-Cyclohexanedione: Similar in structure but lacks the methyl group.

5,5-Dimethyl-1,3-Cyclohexanedione: Contains two methyl groups instead of one.

2-Methyl-1,3-Cyclopentanedione: Similar structure but with a five-membered ring instead of a six-membered ring.

Uniqueness: 2-Methyl-1,3-Cyclohexanedione is unique due to its specific reactivity and stability, which are influenced by the presence of the methyl group. This makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

2-Methylcyclohexane-1,3-dione is a compound that has garnered attention in various fields due to its biological activities and potential applications in pharmacology and agriculture. This article explores its synthesis, characterization, and biological activities, particularly focusing on antibacterial properties and its role as a precursor in drug development.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the alkylation of cyclohexane-1,3-dione derivatives. Recent studies have demonstrated efficient methods for producing this compound using unactivated electrophiles, which are critical for synthesizing complex natural products such as terpenes and steroids . The structural characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR (both and ), mass spectrometry, and elemental analysis to confirm the molecular structure and purity .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In a study evaluating various metal complexes derived from this compound, some showed medium-level antibacterial effects against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium when compared to standard antibiotics like ampicillin . The effectiveness of these complexes suggests that modifications to the dione structure can enhance biological activity.

Table 1: Antibacterial Activity of Metal Complexes Derived from this compound

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison to Ampicillin |

|---|---|---|---|

| Zn(II) Complex | E. coli | 15 | Moderate |

| Cu(II) Complex | Staphylococcus aureus | 18 | Moderate |

| Unmodified this compound | Salmonella typhimurium | 12 | Low |

Role in Drug Development

The compound serves as a precursor for various pharmaceutical agents. Its derivatives have been explored for anti-diabetic properties and have shown promise in the development of hydrazone-based drugs, which possess multiple biological activities including anti-inflammatory and antitumor effects . Additionally, its structural similarities to known pharmacologically active compounds make it a valuable target for further research.

Case Studies

Case Study 1: Antimicrobial Efficacy

Case Study 2: Herbicidal Activity

Another area of research has focused on the herbicidal potential of derivatives of this compound. Compounds with aliphatic side chains showed significant inhibitory effects on specific plant growth pathways, indicating their potential use as herbicides in agricultural applications . The structure-activity relationship (SAR) studies further elucidated how variations in side chains influence biological activity.

Propiedades

IUPAC Name |

2-methylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGJHHIAMHUZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152406 | |

| Record name | 2-Methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-55-1 | |

| Record name | 2-Methyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-Methylcyclohexane-1,3-dione?

A1: One common approach starts with resorcinol, which undergoes high-pressure reduction followed by methylation. [] Alternatively, this compound can be synthesized through the alkylation of the potassium salt of cyclohexane-1,3-dione with prop-2-ynyl bromide in dimethylformamide. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of two carbonyl groups makes this compound a β-diketone. This structural feature allows it to participate in various reactions, including alkylation, Michael additions, and condensations. [, , , , , ] For instance, it readily undergoes C-selective alkylation with unactivated sp3 electrophiles when protected as a ketodimethyl hydrazone. []

Q3: How does this compound behave in Michael additions?

A4: this compound acts as a Michael donor in reactions with electron-deficient alkenes. For example, it reacts with β-vinylbutenolide via a 1,6-Michael addition followed by cyclization. [] Another example is its reaction with methyl vinyl ketone, a crucial step in synthesizing 9-Methyl-5(10)-octalin-1,6-dione, a valuable intermediate in terpenoid and steroid synthesis. []

Q4: Are there any catalytic applications of this compound?

A5: While this compound is primarily used as a building block, its reaction with methyl vinyl ketone can be catalyzed by potassium-modified ZrO2. This reaction highlights the potential for developing heterogeneous catalytic systems for synthesizing complex molecules from this compound. [, ]

Q5: What are the challenges associated with using this compound in liquid-phase reactions?

A6: One study observed that potassium-modified ZrO2 catalysts, while effective in the vapor phase, can leach potassium in liquid-phase reactions, limiting their practicality for such applications. []

Q6: Can you provide examples of natural products or bioactive compounds synthesized using this compound as a starting material?

A7: this compound is a key intermediate in synthesizing various natural products. One example is its use in the synthesis of Stachybotrin D, a potential anti-HIV drug derived from a sponge-derived fungus. [] Another study utilized this compound in synthesizing (S)‐8a‐Methyl‐3,4,8,8a‐Tetrahydro‐1,6‐(2H,7H)‐Naphthalenedione, a Wieland Miescher ketone (WMK) precursor, further highlighting its versatility in natural product synthesis. []

Q7: Have there been any investigations into the base-induced reactions of this compound?

A8: Yes, researchers have studied the reactions of this compound derivatives, such as 2-bromo- and 2-chloro-2-methylcyclohexane-1,3-dione, with bases like sodium acetate in various solvents. These studies revealed that the reaction outcome is highly dependent on the specific 2-halogeno-1,3-diketone used and the solvent system, providing insights into the reaction mechanisms and potential synthetic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.